molecular formula C10H12BNO3 B8605043 1-Methoxyiminoindan-5-boronic acid

1-Methoxyiminoindan-5-boronic acid

Cat. No. B8605043
M. Wt: 205.02 g/mol
InChI Key: UVWBADYWXYEXEE-UHFFFAOYSA-N
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Patent
US07297694B2

Procedure details

A solution of the product of Example 1 Step 1 (48.0 g, 0.2 mol) in tetrahydrofuran (1 L) at −78° C. under argon atmosphere was treated dropwise with n-butyl lithium (138 ml, 1.6M in hexanes, 0.22 mol). After stirring at −78° C. for 30 minutes trimethyl borate (49 ml, 0.44 mol) was added and the solution warmed to room temperature and stirred for 16 hours. The mixture was concentrated in vacuo, acidified to pH1 with 5N hydrochloric acid and stirred at room temperature for 1 hour. The mixture was then basified with 40% sodium hydroxide and the solution washed three times with diethyl ether. The aqueous phase was re-acidified to pH 1 and the mixture was extracted five times with ethyl acetate. The organic extracts were combined washed with brine, dried and evaporated in vacuo. The residue was triturated with hexane, filtered, washed with hexane and then a small amount of ether to afford the title compound (23.6 g, 58%); MS(AP−) m/e 204 [M−H]−.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]1[C:12]2[C:7](=[CH:8][C:9](Br)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1.C([Li])CCC.[B:19](OC)([O:22]C)[O:20]C>O1CCCC1>[CH3:1][O:2][N:3]=[C:4]1[C:12]2[C:7](=[CH:8][C:9]([B:19]([OH:22])[OH:20])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
CON=C1CCC2=CC(=CC=C12)Br
Name
Quantity
138 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
49 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the solution washed three times with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted five times with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were combined washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CON=C1CCC2=CC(=CC=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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